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Executive Summary

Bl 690517, also known as vicadrostat, is a novel, potent, and highly selective aldosterone
synthase inhibitor currently under investigation for its therapeutic potential in cardiorenal
diseases. By directly inhibiting the final step in aldosterone synthesis, Bl 690517 offers a
targeted approach to mitigating the deleterious effects of aldosterone excess, a key driver in
the pathophysiology of chronic kidney disease (CKD) and heart failure. This technical guide
provides a comprehensive overview of Bl 690517, summarizing its mechanism of action, key
clinical trial data, and its emerging role in the management of cardiorenal syndromes.

Introduction: The Role of Aldosterone in Cardiorenal
Disease

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid,
and electrolyte balance.[1] However, pathological activation of this system, leading to
excessive aldosterone production, is a well-established contributor to the progression of
cardiovascular and renal diseases.[2][3] Aldosterone promotes sodium and water retention,
potassium excretion, inflammation, fibrosis, and endothelial dysfunction, all of which contribute
to organ damage in the heart and kidneys.[4]
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While mineralocorticoid receptor antagonists (MRAS) have demonstrated clinical benefits, they
are associated with a risk of hyperkalemia and do not completely block all detrimental effects of
aldosterone. Aldosterone synthase inhibitors, such as Bl 690517, represent a promising
therapeutic alternative by directly targeting the production of aldosterone.[5]

Mechanism of Action: Selective Aldosterone
Synthase Inhibition

Bl 690517 is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme
responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted
inhibition leads to a significant reduction in plasma and urine aldosterone concentrations.

Signaling Pathway: The Renin-Angiotensin-Aldosterone
System (RAAS) and the Action of Bl 690517

The following diagram illustrates the RAAS cascade and the specific point of intervention for Bl
690517.
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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Bl 690517.

Clinical Development and Efficacy
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The primary evidence for the efficacy of Bl 690517 in cardiorenal pathophysiology comes from
a Phase Il clinical trial (NCT05182840). This study evaluated the safety and efficacy of Bl
690517 in patients with chronic kidney disease, with and without type 2 diabetes, who were
already receiving standard of care, including an angiotensin-converting enzyme inhibitor (ACEi)
or an angiotensin receptor blocker (ARB).

Experimental Protocol: Phase Il Trial (NCT05182840)

o Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group
trial.

 Participant Population: Adults with CKD, with an estimated glomerular filtration rate (eGFR)
of 230 to <90 mL/min/1.73 m2 and a urine albumin-to-creatinine ratio (UACR) of =200 to
<5000 mg/g, and a serum potassium of <4.8 mmol/L.

e Run-in Period: An 8-week run-in period where participants were randomized (1:1) to receive
either empagliflozin 10 mg or a matching placebo.

o Treatment Period: Following the run-in, participants were re-randomized (1:1:1:1) to receive
one of three doses of Bl 690517 (3 mg, 10 mg, or 20 mg) or a placebo once daily for 14
weeks, in addition to their assigned background therapy from the run-in period.

e Primary Endpoint: The percentage change in UACR from baseline to the end of the 14-week
treatment period.

e Secondary Endpoints: Included the proportion of patients with a 215% and >30% decrease in
UACR at week 14, as well as changes in eGFR and serum potassium.

Experimental Workflow: Phase Il Trial (NCT05182840)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Screening of CKD Patients
(eGFR 30-90, UACR 200-5000)

Randomization (1:1)

8-Week Run-in Period

'y

Empagliflozin 10 mg Placebo

Re-randomization (1:1:1:1)

14-Week Treatment Period

Bl 690517 3 mg Bl 690517 10 mg BI 690517 20 mg Placebo

Primary Endpoint Assessment:
Change in UACR at Week 14

Click to download full resolution via product page

Caption: Workflow of the Phase Il clinical trial for Bl 690517 (NCT05182840).

Quantitative Data Presentation
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The Phase Il trial demonstrated a dose-dependent reduction in albuminuria with Bl 690517.

Table 1: Percentage Change in UACR from Baseline at Week 14 (Bl 690517 Monotherapy)

Placebo-Corrected Change .
Treatment Group in UACR (%) 95% Confidence Interval
in ()

Bl 690517 3 mg -20.3 -38.6, 3.4
BI 690517 10 mg -37.4 -52.2,-18.2
BI 690517 20 mg -34.9 -50.7,-14.0

Data sourced from Boehringer Ingelheim press release, November 2023.

Table 2: Percentage Change in UACR from Baseline at Week 14 (BI 690517 in Combination
with Empagliflozin)

Placebo-Corrected Change .
Treatment Group . 95% Confidence Interval
in UACR (%)

Bl 690517 3 mg +

o 94 -27.1,12.7
Empagliflozin
BlI 690517 10 mg +
o -39.5 -51.8,-24.0
Empagliflozin
Bl 690517 20 mg +
-33.2 -46.5, -16.8

Empagliflozin

Data sourced from Boehringer Ingelheim press release, November 2023.

A key secondary endpoint, a clinically meaningful reduction in UACR of 230%, was achieved by
up to 70% of patients treated with Bl 690517 on top of empagliflozin.

Safety and Tolerability

In the Phase Il trial, Bl 690517 was generally well-tolerated with no unexpected safety signals.
As expected with aldosterone synthase inhibition, a dose-dependent increase in serum
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potassium levels was observed. However, the co-administration of empagliflozin appeared to
mitigate the risk of hyperkalemia. Most episodes of hyperkalemia did not require medical
intervention or discontinuation of the study drug.

Future Directions and Broader Cardiorenal
Implications

The promising results from the Phase Il trial have led to the initiation of a large-scale Phase IlI
trial, EASI-KIDNEY (NCT06531824), which will further evaluate the long-term efficacy and
safety of Bl 690517 in a broader population of patients with CKD.

Furthermore, the therapeutic potential of Bl 690517 is being explored beyond CKD. The EASI-
HF™ Phase 11l clinical trial is investigating the efficacy and safety of vicadrostat in
combination with empagliflozin in patients with heart failure. This highlights the potential for Bl
690517 to address the interconnected nature of cardiovascular and renal diseases.

Conclusion

Bl 690517 represents a significant advancement in the targeted therapy for cardiorenal
diseases. Its selective inhibition of aldosterone synthase offers a direct mechanism to
counteract the harmful effects of aldosterone excess. The robust data from the Phase Il clinical
trial demonstrating a significant reduction in albuminuria, a key marker of kidney damage,
underscores its potential as a valuable addition to the therapeutic armamentarium for chronic
kidney disease. Ongoing Phase lll trials in both CKD and heart failure will further elucidate the
role of BI 690517 in improving outcomes for patients with these complex and interconnected
conditions. The development of this novel agent holds the promise of addressing a critical
unmet medical need in the management of cardiorenal pathophysiology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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